Chemical properties of 2-Chloro-4-fluoro-5-nitropyrimidine
Chemical properties of 2-Chloro-4-fluoro-5-nitropyrimidine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-4-fluoro-5-nitropyrimidine
Abstract: 2-Chloro-4-fluoro-5-nitropyrimidine is a halogenated and nitrated pyrimidine derivative of significant interest to researchers in medicinal chemistry and agrochemical development. Its trifunctionalized heterocyclic core, featuring an electron-deficient aromatic system, serves as a versatile scaffold for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and analytical characterization of this compound. Given the limited direct experimental literature on this specific molecule, this document leverages established principles of organic chemistry and extensive data from structurally analogous compounds to provide expert-backed predictions and practical, field-proven experimental protocols.
Introduction and Physicochemical Properties
2-Chloro-4-fluoro-5-nitropyrimidine is a key building block for creating substituted pyrimidine libraries. Pyrimidine derivatives are integral to numerous FDA-approved drugs, particularly as kinase inhibitors in oncology.[1] The strategic placement of two distinct halogen atoms (Cl and F) and a potent electron-withdrawing nitro group (-NO₂) at the C5 position makes this molecule highly activated for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for controlled, regioselective diversification.
The properties outlined below are a combination of known data from chemical databases and predicted values based on established computational models and data from analogous compounds.
Table 1: Physicochemical Properties of 2-Chloro-4-fluoro-5-nitropyrimidine
| Property | Value | Source/Method |
| Molecular Formula | C₄HClFN₃O₂ | PubChem [CID: 73553655] |
| Molecular Weight | 177.52 g/mol | PubChem [CID: 73553655] |
| Monoisotopic Mass | 176.97414 Da | PubChem [CID: 73553655] |
| Appearance | Pale yellow solid (Predicted) | Inferred from analogs like 2-chloro-5-nitropyrimidine[2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| XlogP (Predicted) | 1.4 | PubChemLite |
| CAS Number | 1416373-40-4 | Moshang Chemical |
Proposed Synthesis and Purification
While a specific, validated synthesis for 2-Chloro-4-fluoro-5-nitropyrimidine is not widely published, a highly plausible and efficient route can be designed starting from the commercially available 2,4-dichloro-5-nitropyrimidine. The strategy involves a selective nucleophilic substitution of the C4-chloride with fluoride, a reaction known as a halogen exchange (Halex) reaction. The greater reactivity of the C4 position facilitates this selective transformation.
Proposed Synthetic Workflow
The proposed synthesis involves a single, efficient step.
Caption: Proposed synthesis of 2-Chloro-4-fluoro-5-nitropyrimidine.
Experimental Protocol: Synthesis
This protocol is adapted from standard Halex procedures on activated heterocyclic systems.
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Reactor Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (KF, 1.5 eq) and sulfolane (5 mL per 1 g of starting material).
-
Reaction Initiation: Begin stirring the suspension and add 2,4-dichloro-5-nitropyrimidine (1.0 eq).
-
Heating: Heat the reaction mixture to 120-140 °C. The high temperature is necessary to drive the substitution with the relatively weakly nucleophilic fluoride ion.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is complete (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water (20 mL per 1 g of starting material) with vigorous stirring.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product can be purified by flash column chromatography.
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is recommended.
-
Fraction Collection: Collect fractions and analyze by TLC.
-
Final Step: Combine the pure fractions and remove the solvent in vacuo to yield 2-Chloro-4-fluoro-5-nitropyrimidine as a pale yellow solid.
Chemical Reactivity: The SNAr Mechanism
The reactivity of 2-Chloro-4-fluoro-5-nitropyrimidine is dominated by nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient, and this effect is powerfully amplified by the C5-nitro group. This makes the carbon atoms attached to the halogens highly electrophilic and susceptible to attack by nucleophiles.
Regioselectivity: C4 vs. C2 Position
A critical aspect of this molecule's chemistry is regioselectivity. For SNAr reactions on 2,4-dihalopyrimidines, substitution overwhelmingly occurs at the C4 position.[1][3] This preference is dictated by the superior ability to stabilize the negative charge of the intermediate (Meisenheimer complex) formed during the reaction.
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Attack at C4 (Favored): When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the adjacent C5-nitro group through resonance.[4] This provides significant stabilization, lowering the activation energy for this pathway.
-
Attack at C2 (Disfavored): An attack at the C2 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is less stable, making this pathway kinetically less favorable.[4][5]
Therefore, the first nucleophilic substitution will almost exclusively yield 4-substituted-2-chloro-5-fluoro-5-nitropyrimidine products. The second halogen at C2 can be substituted in a subsequent step, often requiring more forcing conditions (e.g., higher temperatures).
Caption: General SNAr mechanism at the C4 position. (Note: Image generation is not supported, this is a structural representation of the DOT script)
Leaving Group: Chloride vs. Fluoride
In SNAr reactions, the C-F bond is significantly stronger than the C-Cl bond. However, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The extreme electronegativity of fluorine makes the carbon atom it is attached to (C4) more electrophilic and thus more susceptible to attack than the C2 carbon. Consequently, the fluoride is the preferred leaving group in the first substitution.
Sample Protocol: SNAr with an Amine
This protocol describes a typical reaction with a primary or secondary amine nucleophile.
-
Setup: In a round-bottom flask, dissolve 2-Chloro-4-fluoro-5-nitropyrimidine (1.0 eq) in a suitable solvent like ethanol, acetonitrile, or THF (10 mL per 1 g).
-
Addition of Reagents: Add the amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HF produced.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive amines.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The product can be further purified by column chromatography or recrystallization.
Analytical Characterization (Predicted)
No published experimental spectra are available for this compound. The following characteristics are predicted based on the analysis of its functional groups and data from analogous structures.[6][7][8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | A single singlet or a narrow doublet (due to ⁴JH-F coupling) is expected for the C6-H proton. Its chemical shift will be significantly downfield (> 9.0 ppm) due to the deshielding effects of the two ring nitrogens and the nitro group. |
| ¹³C NMR | Four distinct resonances are expected in the aromatic region. The carbons attached to halogens (C2, C4) and the nitro group (C5) will show characteristic chemical shifts and C-F coupling. C4 will appear as a doublet with a large ¹JC-F coupling constant (~250 Hz). C5 and C6 will also show smaller ²JC-F and ³JC-F couplings, respectively. |
| ¹⁹F NMR | A single resonance is expected. Its chemical shift will be in the typical range for an aryl fluoride. The signal may appear as a doublet due to coupling with the C6-H proton.[10] |
| Mass Spec (EI) | The mass spectrum will show a molecular ion (M⁺) peak at m/z 177, with a characteristic M+2 peak (~33% intensity of M⁺) due to the ³⁷Cl isotope.[11] Common fragmentation patterns would include the loss of NO₂ (M-46), Cl (M-35), and potentially CO or HCN from ring cleavage.[12][13] |
| IR Spectroscopy | Characteristic peaks are expected for C=N stretching in the pyrimidine ring (~1550-1600 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively), and C-Halogen stretches. |
Safety, Handling, and Storage
As a halogenated nitroaromatic compound, 2-Chloro-4-fluoro-5-nitropyrimidine should be handled with caution. Safety data from analogous compounds like 2-chloro-5-nitropyrimidine and 2,4-dichloro-5-nitropyrimidine indicates potential for skin and eye irritation, and toxicity if ingested or inhaled.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust. Prevent contact with skin, eyes, and clothing.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Bashir, M. A., & Voelter, W. (2015). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Tetrahedron Letters, 56(11), 1364-1368. Available at: [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
-
Wadsworth, D. J., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]
-
Jia, X., et al. (2018). Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1795-1800. Available at: [Link]
-
Neufeldt, S. R., et al. (2023). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. Available at: [Link]
-
Al-Hussain, S. A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104134. Available at: [Link]
-
Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Available at: [Link]
- Google Patents. (n.d.). Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Campodónico, P. R., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry. Available at: [Link]
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]
-
PubMed. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
PubMed. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Available at: [Link]
-
ACS Publications. (1962). On the Reaction of 2,4-Dichloro-5-nitropyrimidine with Amines. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
Hein, S. M., et al. (2019). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education. Available at: [Link]
-
Sato, Y., et al. (2016). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Science and Technology of Advanced Materials. Available at: [Link]
-
ResearchGate. (n.d.). General strategy for the synthesis of 2,4‐disubstituted 5‐nitroimidazole. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitropyrimidine. Available at: [Link]
-
Wigh, D. S., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
-
ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]
-
RSC Publishing. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Available at: [Link]
-
ResearchGate. (n.d.). Structures of 2-chloro-4-nitropyridine (1) and 5-chloro-2-nitropyridine (2). Available at: [Link]
-
Hopfgartner, G. (2004). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
ACS Publications. (2001). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Letters. Available at: [Link]
-
Chemsrc. (2025). 2-FLUORO-5-NITRO PYRIMIDINE. Available at: [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. chemconnections.org [chemconnections.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. aksci.com [aksci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
